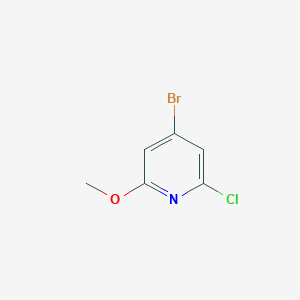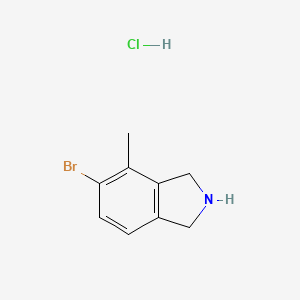
5-Bromo-4-methylisoindoline hydrochloride
Vue d'ensemble
Description
5-Bromo-4-methylisoindoline hydrochloride (5-BMIH) is a small molecule used for a variety of scientific applications. It is a colorless, crystalline solid that is soluble in water and has a molecular weight of 256.62 g/mol.5-BMIH is used in a variety of research fields including biochemistry, organic synthesis, and medicinal chemistry. It is a versatile reagent for the synthesis of various compounds, such as peptides, nucleosides, and steroids. It is also used in the study of biochemical and physiological effects in the laboratory.
Applications De Recherche Scientifique
Medicine: Antiviral and Anticancer Applications
5-Bromo-4-methylisoindoline hydrochloride, as an indole derivative, has shown potential in medical research, particularly in antiviral and anticancer studies . Indole compounds have been synthesized and tested for their biological activities, including antiviral properties against influenza A and Coxsackie B4 virus, as well as anticancer effects against various human cancer cell lines . The compound’s ability to bind with high affinity to multiple receptors makes it a valuable candidate for developing new therapeutic agents.
Agriculture: Hydrogel Formation
In agriculture, the compound could be utilized in the synthesis of biopolymer-based hydrogels . These hydrogels are significant for soil conditioning, increasing water retention, and acting as carriers for nutrients and agrochemicals. The potential for controlled delivery of fertilizers to plants using hydrogels incorporating indole derivatives is an area of active research.
Material Science: Smart Polymers
The compound’s structural properties may contribute to the development of responsive hydrogels and smart polymers . These materials can respond to environmental stimuli, making them suitable for applications in catalysis, microsystem technology, and material science. The indole core can be pivotal in designing polymers with desired physical and chemical responses.
Environmental Science: Pollution Remediation
5-Bromo-4-methylisoindoline hydrochloride could play a role in the synthesis of materials for environmental remediation . Metal-organic frameworks (MOFs) incorporating indole derivatives could be explored for adsorption and catalytic degradation of pollutants, offering a novel approach to tackle environmental challenges.
Biochemistry: Enzyme Inhibition
In biochemistry, indole derivatives, including 5-Bromo-4-methylisoindoline hydrochloride, are of interest due to their enzyme inhibitory activities . These compounds can be used to study and manipulate biochemical pathways, potentially leading to new insights into enzyme functions and mechanisms.
Pharmacology: Drug Development
The pharmacological activity of indole derivatives makes 5-Bromo-4-methylisoindoline hydrochloride a candidate for drug development . Its potential for high-affinity receptor binding and broad-spectrum biological activities can be harnessed to create new drugs with targeted actions for various diseases.
Propriétés
IUPAC Name |
5-bromo-4-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c1-6-8-5-11-4-7(8)2-3-9(6)10;/h2-3,11H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQLNMGLEKHXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methylisoindoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1376964.png)


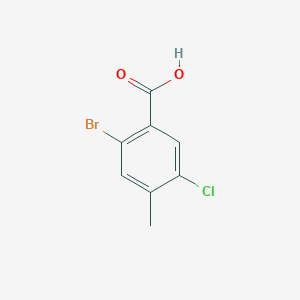
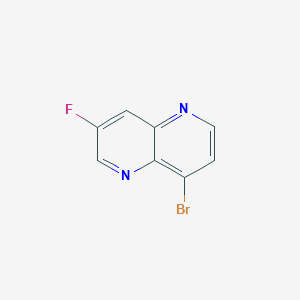
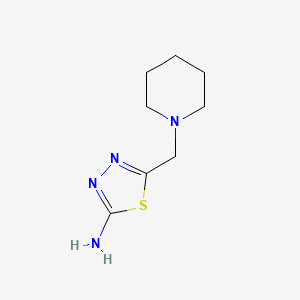
![3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376975.png)
![2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376976.png)
![6-(1-Piperazinyl)imidazo[1,2-B]pyridazine](/img/structure/B1376977.png)
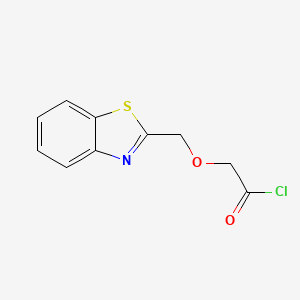
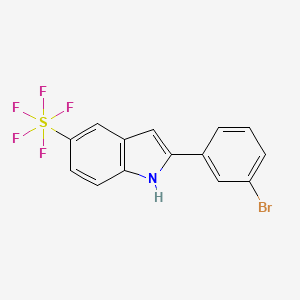
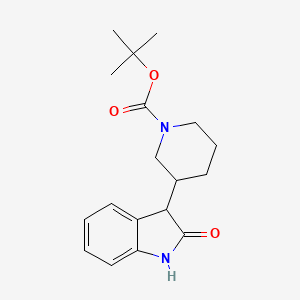
![Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1376984.png)
